![molecular formula C19H16F2N2O4 B3009689 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide CAS No. 1396865-57-8](/img/structure/B3009689.png)

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

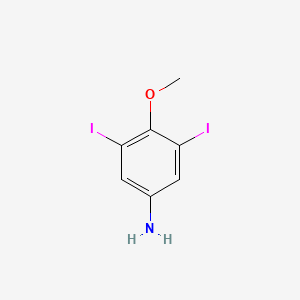

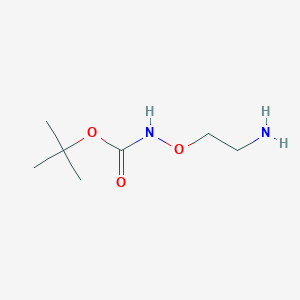

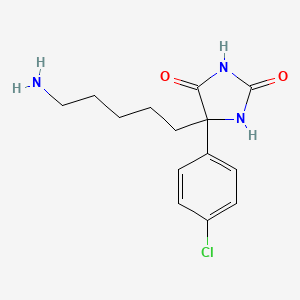

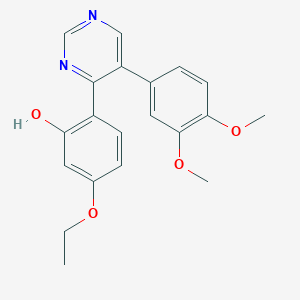

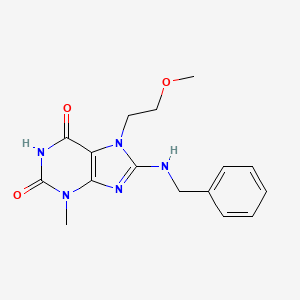

The compound appears to contain a benzo[d][1,3]dioxole-5-carbonyl group , an azetidine-3-carboxamide group, and a 2,4-difluorobenzyl group. Benzo[d][1,3]dioxole is a type of aromatic organic compound . Azetidine is a type of organic compound with a four-membered ring . The 2,4-difluorobenzyl group contains a benzene ring substituted with two fluorine atoms and a CH2 group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d][1,3]dioxole group would contribute aromaticity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxole, azetidine, and 2,4-difluorobenzyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the benzo[d][1,3]dioxole group could potentially influence its properties .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Benzo [1,3]dioxin-4-ones

This compound is used in the synthesis of functionalized benzo [1,3]dioxin-4-ones from salicylic acid and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile .

Antimicrobial Evaluation

The compound has been used in the synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives, which have shown excellent antimicrobial activity . Some of these derivatives have shown excellent antifungal and antibacterial activity .

Insecticide and Fungicide Activities

Benzo[d][1,3]dioxole, a component of the compound, is used as a valuable starting material for the synthesis of bioactive compounds. These compounds constitute a major class of naturally occurring compounds and interest in their chemistry continues unabated because of their wide range of biological and therapeutic activities, including insecticide and fungicide activities .

Anticonvulsant Activity

A series of 5‐substituted benzo [d] [1,3]dioxole derivatives, which can be synthesized using this compound, was tested for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens .

Anti-inflammatory, Anti-tumor, and Anti-depressant Activities

Compounds containing pyrazole moiety, which can be synthesized using this compound, play a very important role in medicinal chemistry. They have shown anti-inflammatory, anti-tumor, and anti-depressant activities .

Anti-arthritic and Anti-hypertensive Activities

Pyrazoles and benzo[d][1,3]dioxole, which can be synthesized using this compound, have shown anti-arthritic and anti-hypertensive activities .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as dioxole functionalized metal–organic frameworks, have been reported to interact with zn (ii) ions .

Mode of Action

It’s known that dioxole functionalized compounds can bind to zn (ii) ions under certain conditions . This suggests that the compound might interact with its targets through a similar mechanism.

Propiedades

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O4/c20-14-3-1-12(15(21)6-14)7-22-18(24)13-8-23(9-13)19(25)11-2-4-16-17(5-11)27-10-26-16/h1-6,13H,7-10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCLZHXVMOWZOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009614.png)

![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)

![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)

![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)

![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)